molecular formula C7H2BrF5O B040533 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene CAS No. 115467-07-7

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene

Cat. No.: B040533
CAS No.: 115467-07-7
M. Wt: 276.99 g/mol
InChI Key: ORHCJZZKAUAZDR-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H2BrF5O . It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene typically involves multi-step synthetic routesThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene

Uniqueness: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of bromine, fluorine, and trifluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHCJZZKAUAZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570203
Record name 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
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Molecular Weight

276.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115467-07-7
Record name 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115467-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Brom-1,3-difluor-2-trifluormethoxybenzene
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